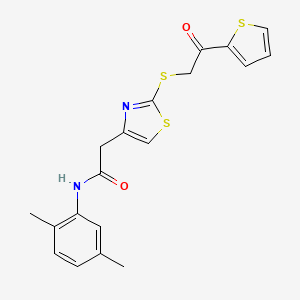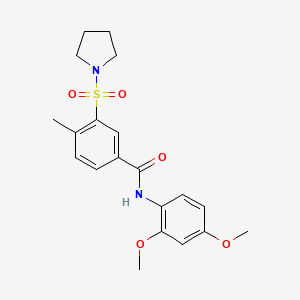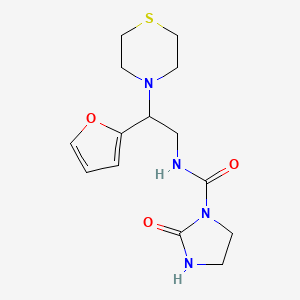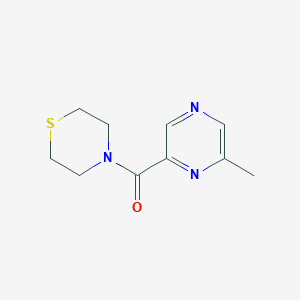![molecular formula C22H32ClN3O3S B2388189 N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride CAS No. 1216408-27-3](/img/structure/B2388189.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride” is a chemical compound that contains a benzo[d]thiazol-2-yl group, which is a common structure in many pharmaceutical drugs . The compound also contains a morpholinoethyl group and a cyclohexanecarboxamide group .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation of Benzothiazole Derivatives
A study focused on the synthesis and evaluation of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, for their cytotoxic and antimicrobial activities. Two compounds demonstrated significant cytotoxicity against cancer cell lines, while most compounds exhibited moderate inhibitory effects on the growth of Staphylococcus aureus and some fungi (Nam et al., 2010).
Antimicrobial Activities of Thiazole Derivatives
Another study synthesized thiazole derivatives and tested their antimicrobial activities. The research indicates the potential of these compounds in addressing antimicrobial resistance, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007).
Synthesis of Cyclohexanecarboxamides with Anti-Anoxic Activity
Research on the synthesis of various 2-thiazolecarboxamides, including those possessing a nitrogenous basic moiety, was carried out to test for anti-anoxic (AA) activity in mice. One compound, in particular, showed potent AA activity, suggesting the therapeutic potential of such derivatives in conditions involving oxygen deprivation (Ohkubo et al., 1995).
Electrophoretic and Gas-Chromatographic Analysis of Pharmaceutical Preparations
A study on the analytical techniques for identifying and quantifying the active components in pharmaceutical preparations, including a focus on thiazole derivatives, showcases the importance of such compounds in the pharmaceutical industry and the need for precise analytical methods to ensure their quality and efficacy (Burykin et al., 2014).
Propiedades
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)cyclohexanecarboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3S.ClH/c1-2-28-18-9-6-10-19-20(18)23-22(29-19)25(12-11-24-13-15-27-16-14-24)21(26)17-7-4-3-5-8-17;/h6,9-10,17H,2-5,7-8,11-16H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAOLAMIQOEHIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4CCCCC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide](/img/structure/B2388111.png)



![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide](/img/structure/B2388117.png)
![5-(3-isopropoxyphenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2388118.png)



![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile](/img/structure/B2388123.png)
![4-acetyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2388126.png)
![N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2388127.png)
